Isononanoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

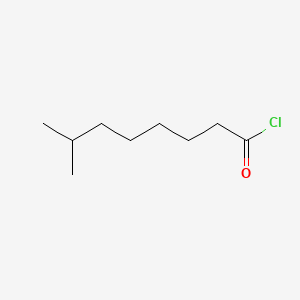

Isononanoyl chloride is a useful research compound. Its molecular formula is C9H17ClO and its molecular weight is 176.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Isononanoyl Chloride

The synthesis of this compound typically involves the chlorination of isononanoic acid using chlorinating agents such as phosphorus trichloride or phosphorus pentachloride. A notable method involves using bischloromethyl carbonic ester as a chlorination reagent in the presence of organic amines as catalysts. This method has shown to yield high purity and efficiency, with reported yields exceeding 90% and purities above 99% .

Skin Sensitization Studies

This compound has been utilized in research assessing skin sensitization potential. A study estimated the sensitization potential of acyl-containing chemicals, including this compound, using a quantitative structure-activity relationship approach. The findings indicated that this compound exhibits moderate sensitization potential, making it relevant for toxicological assessments .

Organic Synthesis

In organic synthesis, this compound serves as an acylating agent for introducing isononanoyl groups into various substrates. This application is crucial in the production of esters and amides, which are foundational structures in pharmaceuticals and agrochemicals.

Polymer Chemistry

This compound can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. By incorporating isononanoyl groups into polymer chains, researchers can tailor materials for specific applications, including coatings and adhesives.

Case Study 1: Synthesis of Isononanoyl Derivatives

A study demonstrated the successful synthesis of isononanoyl derivatives through acylation reactions involving this compound. The derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting potential applications in drug development .

Case Study 2: Toxicological Evaluation

Research conducted on the toxicological profile of this compound highlighted its effects on skin sensitization. The study utilized the local lymph node assay (LLNA) to evaluate the sensitization potential, providing critical data for regulatory assessments regarding its safe use in consumer products .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Skin Sensitization | Evaluating potential sensitization effects | Moderate sensitization potential observed |

| Organic Synthesis | Acylating agent for synthesizing esters and amides | Effective in introducing isononanoyl groups |

| Polymer Chemistry | Modifying polymers to enhance properties | Improved thermal stability and mechanical strength |

| Toxicological Studies | Assessing safety and regulatory compliance | Important data for consumer product safety |

Analyse Des Réactions Chimiques

Reactions with Nucleophiles

Acyl chlorides such as isononanoyl chloride undergo nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile .

General Reaction:

R−COCl+Nu−H⟶R−CONu+HCl

Where:

-

R is an alkyl group.

-

Nu-H is a nucleophile.

Reaction Mechanism: The reaction proceeds through a nucleophilic addition/elimination mechanism .

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

-

Leaving Group Removal: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group .

-

Deprotonation: A base removes a proton from the nucleophile, yielding the final product and hydrochloric acid .

Specific Reactions

This compound reacts with a variety of nucleophiles to form different products .

-

Water: reacts with water to form isononanoic acid .

C9H17COCl+H2O⟶C9H17COOH+HClMechanism:

-

Nucleophilic attack by water

-

Leaving group removal

-

Deprotonation

-

-

Alcohols: reacts with alcohols to form esters . For example, it can react with ethanol to produce ethyl isononanoate.

C9H17COCl+C2H5OH⟶C9H17COOC2H5+HClMechanism:

-

Nucleophilic attack by the alcohol

-

Leaving group removal

-

Deprotonation

-

-

Amines: reacts with ammonia, primary amines, and secondary amines to form amides .

C9H17COCl+2RNH2⟶C9H17CONHR+RNH3Cl(where R can be H, alkyl, or aryl)

Mechanism:

-

Nucleophilic attack by the amine

-

Leaving group removal

-

Deprotonation

-

-

Carboxylic acids: reacts with carboxylic acids to form anhydrides .

RCOCl+R′COOH⟶RCOOCOR′+HClMechanism:

-

Nucleophilic attack by the alcohol

-

Leaving group removal

-

Deprotonation

-

Skin Sensitization Potential

Research has been conducted to estimate the skin sensitization potential of this compound .

Table: LLNA pEC3 values for Acyl Chlorides

| ID | Name | CAS no. | LLNA pEC3 | MWT | clogP |

|---|---|---|---|---|---|

| 1 | This compound | 57077-36-8 | 1.82 | 176.7 | 3.52 |

LLNA pEC3 values indicate the concentration required to produce a threefold increase in lymphocyte proliferation in the local lymph node assay (LLNA). Lower values indicate a higher sensitization potential .

Propriétés

Numéro CAS |

57077-36-8 |

|---|---|

Formule moléculaire |

C9H17ClO |

Poids moléculaire |

176.68 g/mol |

Nom IUPAC |

7-methyloctanoyl chloride |

InChI |

InChI=1S/C9H17ClO/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3 |

Clé InChI |

GXIQQLXFFZDGHO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC(=O)Cl |

SMILES canonique |

CC(C)CCCCCC(=O)Cl |

Key on ui other cas no. |

57077-36-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.